(1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL
Description
Chemical Identity and Nomenclature of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-ol
Systematic IUPAC Nomenclature
The systematic name (1S,2R)-1-amino-1-(3-hydroxyphenyl)propan-2-ol adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent chain is a three-carbon propanol backbone with hydroxyl (-OH) and amino (-NH~2~) functional groups. The numbering begins at the hydroxyl-bearing carbon (position 2), while the amino group and 3-hydroxyphenyl substituent occupy position 1. The stereochemical descriptors (1S,2R) specify the spatial arrangement of substituents around the chiral centers at carbons 1 and 2.
The IUPAC name is derived as follows:
Alternative Chemical Designations
This compound is known by several synonyms, reflecting its structural and functional relationships:
- (1S,2R)-3,β-Dihydroxyamphetamine : Emphasizes its amphetamine backbone with hydroxyl groups at the β-carbon (position 2) and meta position of the phenyl ring.
- m-Hydroxynorephedrine : Denotes its phenylpropanolamine derivative with a meta-hydroxyl group and norephedrine-like structure.
- Metaraminol enantiomer : The (1S,2R) configuration is the enantiomer of metaraminol (1R,2S), a clinically used vasopressor.
Additional registry identifiers include:
Stereochemical Configuration Analysis
The compound contains two chiral centers at carbons 1 and 2. The Cahn-Ingold-Prelog (CIP) priority rules determine their configurations:
Carbon 1 (C1):
- Substituents:
- 3-Hydroxyphenyl group (highest priority due to aromatic ring and hydroxyl).
- Amino group (-NH~2~).
- Hydroxyl group (-OH) from propan-2-ol.
- Methyl group (-CH~3~).
- Arrangement: The 3-hydroxyphenyl, amino, and hydroxyl groups are ordered counterclockwise, yielding an S configuration .
Carbon 2 (C2):
- Substituents:
- Hydroxyl group (-OH).
- Carbon chain (propanol backbone).
- Hydrogen atom.
- Arrangement: The hydroxyl, carbon chain, and hydrogen form a clockwise sequence, resulting in an R configuration .
The combined stereodescriptor (1S,2R) distinguishes this enantiomer from its (1R,2S) counterpart, metaraminol, which exhibits different pharmacological activity.
Molecular Formula and Structural Isomerism
The molecular formula C~9~H~13~NO~2~ (molecular weight: 167.21 g/mol) corresponds to the following structural features:
- Aromatic ring : 3-Hydroxyphenyl group (C~6~H~5~O).
- Amphetamine backbone : Propan-2-ol with amino and methyl groups.
Structural Isomerism:
Positional Isomers :
Stereoisomers :
Functional Group Isomers :
- Compounds with ketone or ether groups replacing the amino or hydroxyl functionalities.
Comparative Table: Key Isomers of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-ol
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[(1S,2R)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m1/s1 |
InChI Key |
KQFPTWJLTPOFAS-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)N)O |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
- Utilizes naturally occurring chiral precursors with known stereochemistry to construct the target molecule.
- This approach ensures retention of stereochemical purity and is often preferred when starting materials like chiral hydroxyketones are available.
- The 3-hydroxyphenyl group can be introduced via functionalized starting materials or through selective hydroxylation reactions on phenyl rings.
Oximation and Catalytic Hydrogenation Route
This is the most extensively documented and industrially feasible method:
Step 1: Oximation
- Starting material: 1-(3-hydroxyphenyl)-1-hydroxy-2-propanone (a hydroxyketone with the correct stereochemical configuration at C-1).
- Reaction with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in the presence of a base (e.g., sodium acetate or sodium hydroxide) forms the oxime intermediate.
- Typical solvents: organic solvents such as di-n-butyl ether, toluene, or ethyl acetate are used for dissolving the hydroxyketone; aqueous phase contains hydroxylamine salt and base.
- Reaction temperature: maintained between 0°C and 30°C to control reaction rate and stereochemical integrity.
- The oxime is isolated by solvent extraction, drying over anhydrous sodium sulfate, and solvent evaporation under reduced pressure.
Step 2: Catalytic Hydrogenation
- The oxime is reduced to the amino alcohol using a nickel-aluminum catalyst mixture or palladium catalysts.
- Hydrogenation is conducted under mild pressure (up to ~70 psi hydrogen pressure) and ambient to slightly elevated temperatures.
- Solvent systems often include one- or two-carbon aliphatic alcohols (methanol or ethanol) sometimes containing dissolved hydrogen chloride to stabilize intermediates.
- The reaction is monitored by hydrogen uptake, typically completing within 1 hour.
Step 3: Purification and Resolution
- The crude product contains the desired (1S,2R)-amino alcohol along with minor diastereomeric impurities.
- Purification involves treatment with organic acids (acetic acid, propionic acid, benzoic acid, etc.) in aqueous or alcoholic media to form salts.
- These salts differ in solubility, allowing selective crystallization of the desired isomer.
- Further treatment with base regenerates the free base form of the pure amino alcohol.
- Final isolation is achieved by solvent extraction and evaporation under vacuum.
Alternative Methods
Alpha-Halogenation Followed by Amination and Catalytic Hydrogenation
- Alpha-halogenation of propiophenone derivatives introduces a halogen at the alpha position.
- Subsequent amination replaces the halogen with an amino group.
- Catalytic hydrogenation reduces intermediates to the amino alcohol.
- This method requires careful control of stereochemistry and is less commonly used industrially due to complexity.
Resolution of Racemic Mixtures
- Racemic mixtures of 2-amino-1-phenyl-1-propanol can be resolved using chiral resolving agents.
- The optical antipodes are separated, and the desired isomer is further processed by catalytic hydrogenation.
- This method is less efficient due to poor resolution yields and additional purification steps.
Reaction Conditions and Parameters Summary
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Oximation | Hydroxylamine salt + base (e.g., NaOH, NaOAc) | 0 to 30 | Di-n-butyl ether, toluene, ethyl acetate | Vigorous agitation; aqueous-organic biphasic system |
| Catalytic Hydrogenation | Ni-Al catalyst or Pd catalyst + H2 gas | Ambient to 30 | Methanol, ethanol + HCl (1.5-3 mol/mol) | Hydrogen pressure ~70 psi; reaction ~1 hour |
| Salt Formation | Organic acids (acetic, benzoic, etc.) + water/alcohol | 0 to boiling point of solvent | Water, methanol, ethanol, isopropanol | Selective crystallization for isomer purification |
| Final Isolation | Base treatment + organic solvent extraction | Ambient | Toluene, diethyl ether, di-n-butyl ether | Evaporation under vacuum to yield pure base |
Research Findings and Industrial Relevance
- The oximation-hydrogenation sequence is favored for its cost-effectiveness, scalability, and ability to maintain stereochemical purity without requiring expensive chiral catalysts or auxiliaries.
- The choice of solvent and temperature critically influences yield and stereoselectivity.
- Purification via salt formation is essential to remove diastereomeric impurities and achieve high optical purity.
- Research indicates that the starting hydroxyketone can be prepared via fermentative biotransformation of benzaldehyde, providing a sustainable route to the chiral precursor.
- The process avoids complex resolving agents and expensive chiral catalysts, making it industrially attractive.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Chiral Pool Synthesis | Use of chiral precursors | High stereochemical purity | Availability of precursors |
| Oximation + Catalytic Hydrogenation | Oxime formation, catalytic reduction | Cost-effective, scalable, stereospecific | Requires careful purification |
| Alpha-Halogenation + Amination + Hydrogenation | Halogenation, amination, reduction | Versatile intermediates | More complex, stereochemistry control needed |
| Resolution of Racemates | Separation of optical isomers | Access to pure isomers | Low yield, time-consuming |
This comprehensive analysis of preparation methods for (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL reflects the current state of research and industrial practice, emphasizing efficient, stereospecific synthetic strategies with practical purification techniques to ensure high optical purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include the corresponding ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL serves as a crucial chiral building block for the synthesis of more complex organic molecules. Its stereochemistry is particularly valuable for creating enantiomerically pure compounds, which are essential in the pharmaceutical industry. The compound can undergo several chemical reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Ketones/Aldehydes |
| Reduction | Lithium aluminum hydride | Alcohols/Amines |
| Substitution | Nucleophiles (e.g., halides) | Various derivatives |
These reactions highlight the compound's versatility as a precursor in organic synthesis.
Biology
Biologically, this compound is investigated for its ability to mimic natural substrates in enzyme-substrate interactions. It has been used to study various biological pathways and mechanisms due to its structural similarities to neurotransmitters. Notable biological activities include:
- Modulation of Enzyme Activity : The compound interacts with specific enzymes, influencing their activity through hydrogen bonding and hydrophobic interactions.
- Neurotransmitter Receptor Interaction : Research indicates potential therapeutic effects on neurological disorders by interacting with neurotransmitter receptors.
Medicine
In medical research, (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL is being explored for its therapeutic potential in treating conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing new pharmacological agents. Key findings include:
| Study Focus | Findings |
|---|---|
| Cytotoxicity Assays | Exhibited significant cytotoxic effects on cancer cell lines with varying IC50 values. |
| Antimicrobial Properties | Demonstrated efficacy against both Gram-positive and Gram-negative bacteria. |
Industry
The industrial applications of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL are primarily in the production of fine chemicals and pharmaceuticals. It acts as an intermediate in synthesizing agrochemicals and other specialty chemicals.
Case Studies
Several case studies illustrate the compound's efficacy:
- In vitro Cytotoxicity Assay : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Testing : Controlled experiments showed promising results against common pathogens, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key analogs based on substituents, molecular properties, and biological activities:
*Molecular weight inferred from structurally similar compound in .
Biological Activity
(1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL is a chiral amino alcohol with significant potential in pharmacology due to its unique stereochemical configuration and functional groups. This compound has garnered attention for its various biological activities, including neuroprotective effects, modulation of neurotransmitter systems, and potential anti-inflammatory and antioxidant properties.
Chemical Structure and Properties
The molecular formula of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL is CHNO, with a molecular weight of approximately 167.21 g/mol. The presence of a hydroxyl group on the phenyl ring enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
Neuroprotective Effects
Research indicates that (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL may exhibit neuroprotective properties. Its structural similarity to catecholamines suggests that it could influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions. Studies have shown that compounds with similar structures can modulate dopamine and serotonin pathways, which are critical in mood disorders and neurodegenerative diseases.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which can lead to oxidative stress in cells. This activity is essential for protecting cells from damage associated with various diseases, including cancer and cardiovascular conditions. In vitro studies have demonstrated that (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines and may inhibit pathways associated with inflammation. This action is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
The biological activity of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL is largely influenced by its interaction with various receptors and enzymes. Binding studies suggest that it may exhibit affinity for adrenergic receptors, which play a crucial role in the central nervous system's response to stress and anxiety. Additionally, the hydroxyl group on the phenyl ring enhances hydrogen bonding interactions with biological targets, increasing its efficacy.
Comparative Biological Activity
To provide a clearer understanding of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL's biological activity, a comparison with structurally similar compounds is presented below:
Case Studies
Several studies have highlighted the potential therapeutic applications of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL:
Case Study 1: Neuroprotective Effects in Animal Models
In a study involving rodent models of Parkinson's disease, administration of (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL resulted in significant improvements in motor function and reductions in neuroinflammation markers compared to control groups .
Case Study 2: Antioxidant Activity Assessment
A detailed assessment using DPPH and ABTS assays demonstrated that (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL exhibited IC50 values comparable to well-known antioxidants like ascorbic acid, indicating potent free radical scavenging ability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
